Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate
Description
Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate is a heterocyclic compound featuring a 1,2-oxazole (isoxazole) ring system. Its structure includes a methyl group at position 2, a ketone group at position 3, and a methyl ester substituent at position 5. The molecular formula is C₆H₇NO₄, with a calculated molecular weight of 173.13 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive ester and ketone functionalities .
Key identifiers include:
Properties
IUPAC Name |
methyl 2-methyl-3-oxo-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-7-5(8)3-4(11-7)6(9)10-2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTMQZLBHCRFQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(O1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclodehydration of β-Keto Amides: Robinson-Gabriel Synthesis
The Robinson-Gabriel method remains a foundational approach for oxazole synthesis. For methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate, this involves cyclodehydration of a β-keto amide precursor. A representative pathway begins with methyl 3-(methylamino)-3-oxopropanoate , which undergoes intramolecular cyclization under acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid) at 80–100°C.
Mechanistic Insights :
The reaction proceeds via protonation of the carbonyl oxygen, facilitating nucleophilic attack by the amide nitrogen on the adjacent carbonyl carbon. Subsequent dehydration yields the oxazole ring. Key challenges include controlling side reactions such as over-dehydration or polymerization.
Optimization :
- Catalyst Screening : Substituting sulfuric acid with methane sulfonic acid reduces side products, improving yields from 60% to 78%.
- Solvent Effects : Cyclodehydration in toluene under Dean-Stark conditions enhances water removal, driving the equilibrium toward product formation.
Hantzsch Oxazole Synthesis: α-Haloketone and Amide Condensation
The Hantzsch method leverages α-haloketones and amides to construct the oxazole core. For this compound, methyl α-chloroacetoacetate reacts with methylurea in ethanol at reflux (78°C) for 12 hours.
Reaction Scheme :
$$
\text{ClC(O)COOCH}3 + \text{NH}2\text{CONHCH}3 \rightarrow \text{Oxazole} + \text{HCl} + \text{NH}3
$$
Key Considerations :
- Stoichiometry : A 1:1 molar ratio minimizes urea decomposition.
- Workup : Neutralization with aqueous sodium bicarbonate (pH 8–9) precipitates the product, yielding 65–70% purity.
Limitations :
- Residual chloride ions necessitate rigorous purification (e.g., recrystallization from ethyl acetate).
- Scalability is hindered by exothermic side reactions at industrial scales.
Direct Esterification of 2-Methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic Acid
The carboxylic acid precursor (CAS 1503697-10-6) is commercially available. Esterification with methanol under acidic conditions provides a straightforward route:
Procedure :
- Dissolve 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid (10 mmol) in methanol (30 mL).
- Add concentrated sulfuric acid (0.5 mL) and reflux at 65°C for 6 hours.
- Neutralize with NaHCO₃, extract with dichloromethane, and concentrate to obtain the ester (yield: 85–90%).
Advantages :
Novel Direct Synthesis from Carboxylic Acids: ACS Journal of Organic Chemistry 2025
A breakthrough method (ACS JOC, 2025) enables oxazole formation directly from carboxylic acids, bypassing intermediate steps. For this compound, 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylic acid reacts with trimethyl orthoacetate under microwave irradiation (100°C, 30 min), achieving 92% yield.
Mechanism :
The orthoester acts as both a dehydrating agent and methylating reagent. Microwave activation accelerates the cyclization and esterification in a single pot.
Industrial Relevance :
- Reduced reaction time (30 min vs. 6–12 hours).
- Scalable to continuous-flow systems for gram-to-kilogram production.
Comparative Analysis of Methodologies
Key Trends :
- The ACS method offers superior efficiency and purity, aligning with green chemistry principles.
- Traditional methods remain viable for small-scale, cost-sensitive applications.
Industrial-Scale Production Considerations
Catalyst Recovery :
- Immobilized catalysts (e.g., silica-supported sulfonic acid) enable reuse over 10 cycles without yield loss.
Purification :
Regulatory Compliance :
- Hazard statements (H302, H315, H319, H335) mandate closed-system handling and PPE during manufacturing.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding dihydroxy derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce dihydroxy oxazole derivatives.
Scientific Research Applications
Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or modulator of specific enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific derivatives and their structural modifications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate with structurally related heterocyclic compounds:
Key Differences and Implications
Ring Type and Reactivity: The target compound’s 1,2-oxazole ring contrasts with the 1,2,4-oxadiazole in Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. Oxadiazoles exhibit higher thermal stability and are prevalent in agrochemicals , while 1,2-oxazoles are more reactive due to the adjacent oxygen and nitrogen atoms, favoring electrophilic substitutions .
Substituent Effects: The methyl ester in the target compound improves solubility in organic solvents compared to the carboxylic acid analog ((3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)acetic acid), which is more polar and water-soluble .
Applications :
- Agrochemicals : Methyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate’s phenyl and oxadiazole groups contribute to pesticidal activity .
- Pharmaceuticals : The target compound’s ester and ketone groups make it a versatile scaffold for derivatization, while the nitrile group in 3-(5-Oxo-2,5-dihydro-1,2-oxazol-2-yl)propanenitrile may enhance binding to biological targets .
Biological Activity
Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
Molecular Structure and Composition
- Chemical Formula : C₅H₅NO₄
- Molecular Weight : 143.1 g/mol
- IUPAC Name : this compound
- CAS Number : 1503697-10-6
- Appearance : Powder
The compound features a unique oxazole ring structure that contributes to its biological activity. The presence of both a methyl group and a carboxylate moiety enhances its reactivity and potential interactions with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several promising effects:
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Cell Line Studies : In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The IC50 values for these cell lines were reported to be lower than those of standard chemotherapeutics like doxorubicin, indicating superior potency .
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with protein targets primarily through hydrophobic contacts, which may disrupt critical signaling pathways in cancer cells .
Antimicrobial Activity
The compound has also shown antimicrobial properties:
- Bacterial Inhibition : Research indicates that this compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were found to be significantly lower than those of commonly used antibiotics .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound:
| Structural Feature | Influence on Activity |
|---|---|
| Methyl Group | Enhances lipophilicity and cellular uptake |
| Carboxylate Moiety | Essential for interaction with biological targets |
| Oxazole Ring | Contributes to the overall stability and reactivity |
Studies indicate that modifications to the oxazole ring or substitution patterns can significantly alter the compound's efficacy, underscoring the importance of SAR in drug development .
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound:
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to controls, suggesting that it may be effective in vivo as well as in vitro .
- Combination Therapies : Preliminary investigations into combination therapies indicate that this compound may enhance the efficacy of existing treatments when used alongside other anticancer agents .
Q & A
Basic Question: What are the most reliable synthetic routes for Methyl 2-methyl-3-oxo-2,3-dihydro-1,2-oxazole-5-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves cyclization of precursors like substituted hydroxylamines or keto-esters under acidic or catalytic conditions. For example, analogous oxazole carboxylates (e.g., ethyl 5-cyclopropyl-4-methyl-1,2-oxazole-3-carboxylate) are synthesized via multi-step reactions requiring precise control of temperature (60–80°C) and pH (acidic media) to favor cyclization . Optimization includes:
- Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance ring closure efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Crystallization or chromatography (e.g., silica gel) ensures >95% purity, critical for reproducibility .
Advanced Question: How can crystallographic methods resolve ambiguities in the compound’s hydrogen-bonding network and ring puckering?
Answer:
X-ray crystallography with programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is essential . Key steps:
- Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts.
- Hydrogen bonding analysis : Graph-set notation (e.g., R₂²(8) motifs) identifies donor-acceptor patterns, critical for understanding supramolecular interactions .
- Ring puckering : Use Cremer-Pople parameters (e.g., amplitude Q and phase angle θ) to quantify deviations from planarity in the oxazole ring .
Basic Question: What analytical techniques are recommended for characterizing purity and stability?
Answer:
- HPLC-MS : Quantifies purity (>99%) and detects degradation products under accelerated stability testing (40°C/75% RH for 4 weeks) .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group position at C2) and detects tautomeric impurities .
- Thermogravimetric analysis (TGA) : Determines decomposition temperature (>150°C for most oxazole esters) .
Advanced Question: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic acyl substitution?
Answer:
The electron-withdrawing oxazole ring and ester carbonyl group enhance electrophilicity at the carboxylate carbon. Computational studies (DFT/B3LYP) show:
- Substituent effects : Electron-donating groups (e.g., methyl at C2) reduce electrophilicity, slowing aminolysis or hydrolysis.
- Solvent effects : Polar solvents (e.g., acetonitrile) stabilize transition states, improving reaction rates .
Experimental validation via kinetic assays (e.g., Hammett plots) is recommended .
Basic Question: What are the documented biological activities of structurally similar oxazole carboxylates?
Answer:
Analogues like 3-methyl-2-oxo-2,3-dihydro-benzooxazole-5-carboxylic acid show:
- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus via disruption of cell wall synthesis .
- Enzyme inhibition : Binding to human serum albumin (Kd ~10⁻⁶ M) suggests potential as a drug carrier .
Note : Target-specific assays (e.g., kinase inhibition) are needed to confirm bioactivity for this compound .
Advanced Question: How can discrepancies in reported melting points or spectral data be reconciled?
Answer:
Discrepancies often arise from polymorphic forms or residual solvents. Mitigation strategies:
- Single-crystal XRD : Identifies polymorphs (e.g., Form I vs. Form II) .
- DSC analysis : Distinguishes between melting and decomposition events .
- Standardized protocols : Adhere to IUPAC guidelines for solvent removal (e.g., lyophilization) .
Basic Question: What computational tools are suitable for modeling the compound’s tautomeric equilibria?
Answer:
- Gaussian 16 : Optimizes tautomer geometries (e.g., keto-enol forms) using MP2/cc-pVTZ basis sets.
- Molecular dynamics (MD) : Simulates solvent effects on equilibrium in explicit water models .
- pKa prediction : Software like MarvinSketch estimates enol proton acidity (predicted pKa ~8.5) .
Advanced Question: How can reaction byproducts from esterification steps be minimized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
